
2,2-Dinitroethene-1,1-diamine;guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dinitroethene-1,1-diamine, also known as guanidine, is an energetic material with a simple yet unique structure. It is characterized by the presence of two nitro groups and two amino groups attached to an ethene backbone. This compound is known for its high detonation energy and velocity, making it a valuable material in various applications, particularly in the field of energetic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitroethene-1,1-diamine typically involves the nitration of ethene derivatives. One common method is the nitration of 1,1-diamino-2,2-dinitroethylene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of ultrasonic spray-assisted electrostatic adsorption (USEA) method, which allows for the preparation of nano-sized particles of the compound .
Industrial Production Methods
Industrial production of 2,2-Dinitroethene-1,1-diamine often employs the cooling crystallization method combined with repeated grinding techniques. This method ensures the production of spherical particles with improved thermal stability and energy release characteristics .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dinitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2-Dinitroethene-1,1-diamine include nitric acid, sulfuric acid, and various reducing agents such as hydrogen gas and metal hydrides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
Major products formed from the reactions of 2,2-Dinitroethene-1,1-diamine include ethan-1,2-diamine, nitrogen oxides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Dinitroethene-1,1-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various energetic materials and derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of explosives, propellants, and other high-energy materials.
Mécanisme D'action
The mechanism of action of 2,2-Dinitroethene-1,1-diamine involves the interaction of its nitro and amino groups with various molecular targets. The compound’s unique push-pull electron distribution enables intramolecular electron transfer reactions, which are crucial for its energetic properties . The molecular targets and pathways involved in these reactions include various redox centers and electron-donating/withdrawing groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trinitro-1,3,5-triazinane (RDX): A high-energy material with similar detonation properties but higher sensitivity compared to 2,2-Dinitroethene-1,1-diamine.
Cyclotetramethylenetetranitramine (HMX): Another high-energy material with similar applications but different structural properties.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its insensitivity and high thermal stability, similar to 2,2-Dinitroethene-1,1-diamine.
Uniqueness
2,2-Dinitroethene-1,1-diamine stands out due to its unique combination of high detonation energy, low sensitivity, and thermal stability. Its push-pull electron distribution and multiple redox centers make it a versatile compound for various applications .
Propriétés
Numéro CAS |
921770-43-6 |
|---|---|
Formule moléculaire |
C3H9N7O4 |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
2,2-dinitroethene-1,1-diamine;guanidine |
InChI |
InChI=1S/C2H4N4O4.CH5N3/c3-1(4)2(5(7)8)6(9)10;2-1(3)4/h3-4H2;(H5,2,3,4) |
Clé InChI |
GXIOEZVFCHXJEC-UHFFFAOYSA-N |
SMILES canonique |
C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



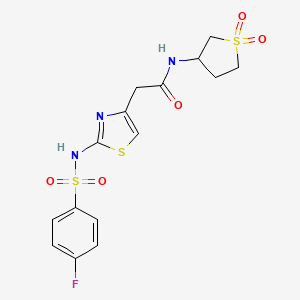
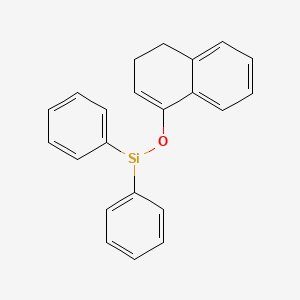

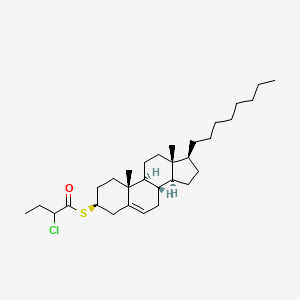
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)
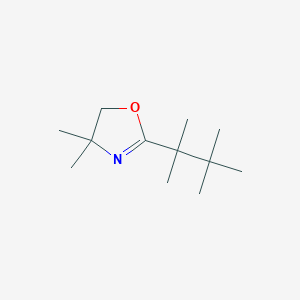
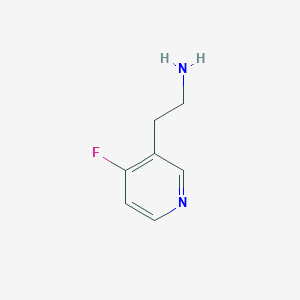
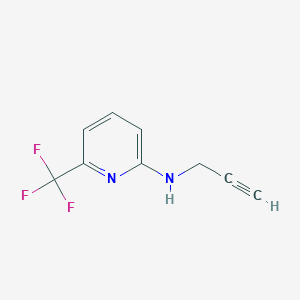
![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
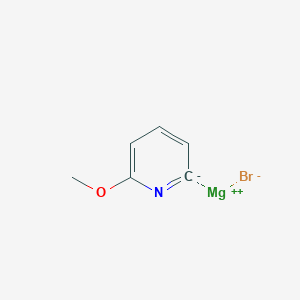
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
